The compound 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a member of a class of compounds known for their potential therapeutic applications, particularly as inhibitors of specific enzymes involved in metabolic processes. This compound has garnered interest due to its structural features that allow it to interact with biological targets effectively.
This compound has been synthesized and studied in various research contexts, particularly in relation to its role as an inhibitor of long-chain fatty acid elongase 6 (ELOVL6), which is implicated in metabolic disorders. The synthesis and biological evaluation of this compound were reported in a study published in the Journal of Medicinal Chemistry .
The compound falls under the category of bicyclic compounds due to its unique bicyclo[3.2.1]octane structure, which is further modified by the presence of a sulfonyl group and a benzodioxine moiety. This classification highlights its potential as a pharmacological agent, particularly in metabolic regulation.
The synthesis of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multi-step organic synthesis techniques. The process often begins with the formation of the bicyclic structure, followed by the introduction of the sulfonyl and benzodioxine substituents.
The molecular structure of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can be described as follows:
The molecular formula can be derived from its structural components, providing insights into its molecular weight and potential reactivity profiles.
The compound is primarily studied for its inhibitory action on ELOVL6, which catalyzes the elongation of long-chain fatty acyl-CoAs. Its mechanism involves binding to the active site of the enzyme, thereby inhibiting its activity.
The mechanism by which 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its biological effects involves:
Quantitative data from enzyme assays provide insights into IC50 values (the concentration required to inhibit 50% of enzyme activity), showcasing the compound's efficacy.
The physical properties such as melting point, solubility, and stability are critical for understanding how this compound behaves under various conditions:
Chemical stability under physiological conditions is crucial for therapeutic applications:
The primary application of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene lies in its role as a pharmacological agent targeting ELOVL6 for:
This compound exemplifies how structural modifications can lead to significant biological activities, paving the way for novel therapeutic strategies in metabolic disease management.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: